molecular formula C12H17N5O3 B14760152 tert-butyl 2-amino-2-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)acetate

tert-butyl 2-amino-2-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)acetate

Cat. No.: B14760152
M. Wt: 279.30 g/mol
InChI Key: ABNLQIRGAJPTBX-UHFFFAOYSA-N
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Description

6-(Boc-aminomethyl)-1-methyl-4,5-dihydro-4-oxo-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the Boc (tert-butoxycarbonyl) protecting group on the aminomethyl moiety makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Boc-aminomethyl)-1-methyl-4,5-dihydro-4-oxo-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the Boc-aminomethyl group. The reaction conditions often involve the use of organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

6-(Boc-aminomethyl)-1-methyl-4,5-dihydro-4-oxo-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The Boc-aminomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures, pH, and the use of catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of compounds.

Scientific Research Applications

6-(Boc-aminomethyl)-1-methyl-4,5-dihydro-4-oxo-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: Used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 6-(Boc-aminomethyl)-1-methyl-4,5-dihydro-4-oxo-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-aminomethyl group can be deprotected under physiological conditions, allowing the compound to bind to its target and exert its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives with different substituents on the core structure. Examples include:

  • 6-(Aminomethyl)-1-methyl-4,5-dihydro-4-oxo-1H-pyrazolo[3,4-d]pyrimidine
  • 6-(Boc-aminomethyl)-1-ethyl-4,5-dihydro-4-oxo-1H-pyrazolo[3,4-d]pyrimidine

Uniqueness

The uniqueness of 6-(Boc-aminomethyl)-1-methyl-4,5-dihydro-4-oxo-1H-pyrazolo[3,4-d]pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the Boc protecting group allows for selective deprotection and functionalization, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C12H17N5O3

Molecular Weight

279.30 g/mol

IUPAC Name

tert-butyl 2-amino-2-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)acetate

InChI

InChI=1S/C12H17N5O3/c1-12(2,3)20-11(19)7(13)8-15-9-6(10(18)16-8)5-14-17(9)4/h5,7H,13H2,1-4H3,(H,15,16,18)

InChI Key

ABNLQIRGAJPTBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1=NC2=C(C=NN2C)C(=O)N1)N

Origin of Product

United States

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